Glycerophosphoinositol (choline)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

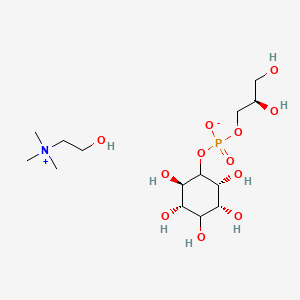

Glycerophosphoinositol (choline) is a bioactive compound derived from the metabolism of phosphoinositides. It is a water-soluble phosphoinositide metabolite produced by all eukaryotic cells. This compound plays a crucial role in various cellular processes, including cell proliferation, survival, and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerophosphoinositol (choline) is synthesized through the deacylation of membrane phosphoinositides. This process involves two sequential reactions catalyzed by phospholipase A2 and lysophospholipase . The most abundant enzyme responsible for these reactions is the α isoform of group IV phospholipase A2 (PLA2 IVα), which has been identified in thyroid cells and macrophages .

Industrial Production Methods

Industrial production of glycerophosphoinositol choline involves the extraction of phosphoinositides from biological sources, followed by enzymatic deacylation. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycerophosphoinositol (choline) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphorylated derivatives such as glycerophosphoinositol 4-phosphate and glycerophosphoinositol 4,5-bisphosphate .

Scientific Research Applications

Glycerophosphoinositol (choline) has diverse applications in scientific research, including:

Chemistry: Used as a model compound to study phosphoinositide metabolism and signaling pathways.

Biology: Plays a role in cell proliferation, survival, and actin dynamics regulation.

Medicine: Investigated for its potential as an immunomodulator and its effects on T-cell signaling.

Industry: Utilized in the production of bioactive compounds and as an additive in various formulations.

Mechanism of Action

Glycerophosphoinositol (choline) exerts its effects by modulating various signaling pathways. It activates kinases such as Lck and Src, which are involved in T-cell chemotaxis and actin cytoskeleton rearrangements . The compound also influences intracellular calcium levels and adenylyl cyclase activity, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Glycerophosphoinositol: A closely related compound that participates in similar cellular processes.

Glycerophosphoinositol 4-phosphate: A phosphorylated derivative that regulates actin dynamics.

Glycerophosphoinositol 4,5-bisphosphate: Another phosphorylated derivative with distinct signaling roles.

Uniqueness

Glycerophosphoinositol (choline) is unique due to its specific role in modulating T-cell signaling and its potential as an immunomodulator. Its ability to influence multiple signaling pathways and cellular processes makes it a valuable compound for research and industrial applications .

Properties

CAS No. |

425642-32-6 |

|---|---|

Molecular Formula |

C14H32NO12P |

Molecular Weight |

437.37 |

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H19O11P.C5H14NO/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;1-6(2,3)4-5-7/h3-16H,1-2H2,(H,17,18);7H,4-5H2,1-3H3/q;+1/p-1/t3-,4?,5-,6+,7-,8-,9?;/m1./s1 |

InChI Key |

PTZZCYHESHNXFL-RCEFGWESSA-M |

SMILES |

C[N+](C)(C)CCO.C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glycerophosphoinositol choline; Plain; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.